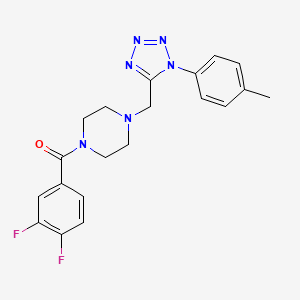
(3,4-difluorophenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a phenyl ring, a piperazine ring, and a tetrazole ring. These functional groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring is a phenyl ring (a six-membered carbon ring) with two fluorine atoms, and a tetrazole ring (a five-membered ring with four nitrogen atoms and one carbon atom).Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the tetrazole ring is known to participate in various chemical reactions, particularly those involving nucleophilic substitution or addition.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase its lipophilicity, which might enhance its ability to cross biological membranes.Scientific Research Applications
Molecular Interaction Studies
- Molecular Interactions and Conformational Analysis : A study examined the molecular interaction of a similar antagonist, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor. This research involved conformational analysis and the development of unified pharmacophore models for CB1 receptor ligands, which can be insightful for the understanding of similar compounds like (3,4-difluorophenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone (Shim et al., 2002).
Antimicrobial and Anticancer Applications
Antimicrobial Activity : Compounds structurally similar to the one have been synthesized and evaluated for their antimicrobial activities. For instance, 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives have shown significant antimicrobial activity against pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).
Anticancer and Antituberculosis Studies : Research on 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, which are similar in structure, revealed significant anticancer and antituberculosis activity, suggesting potential applications in the treatment of these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).
Neurological Research and Antipsychotic Applications
- Dopamine and Serotonin Receptors Interaction : Some conformationally restricted butyrophenones with affinities for dopamine and serotonin receptors have been synthesized and evaluated as antipsychotic agents. This line of research is relevant for understanding the neurological applications of similar compounds (Raviña et al., 2000).
Additional Applications in Organic Chemistry
Synthesis and Characterization Studies : There are studies on the synthesis and characterization of new pyrazole and isoxazole derivatives, including those structurally similar to the compound , demonstrating potential antibacterial and antifungal activities. This indicates the broad applicability of such compounds in medicinal chemistry (Sanjeeva, Narendra, & Venkata, 2022).
Synthesis and Biological Activity Assays : Research on N1-(flavon-7-yl)amidrazones incorporating N-piperazines and related congeners, which are structurally related to the compound , has been conducted. These studies involved the synthesis of these compounds and their evaluation for antitumor activity, highlighting the potential of such compounds in cancer research (Abu-Aisheh et al., 2012).
Safety And Hazards
Without specific data, it’s hard to comment on the safety and hazards associated with this compound. However, as with any chemical compound, appropriate safety precautions should be taken when handling it.
Future Directions
The study and development of novel organic compounds like this one is a key part of medicinal chemistry and drug discovery. Future research could involve testing its biological activity, optimizing its structure for better activity or selectivity, or investigating its mechanism of action.
Please note that these are general comments based on the structure of the compound, and the actual properties could vary. For detailed and accurate information, experimental data and studies are needed. If this compound is novel or less-studied, it might be worthwhile to conduct such studies to fully understand its properties and potential applications.
properties
IUPAC Name |
(3,4-difluorophenyl)-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N6O/c1-14-2-5-16(6-3-14)28-19(23-24-25-28)13-26-8-10-27(11-9-26)20(29)15-4-7-17(21)18(22)12-15/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEQRUURVSPISL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-difluorophenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2383294.png)
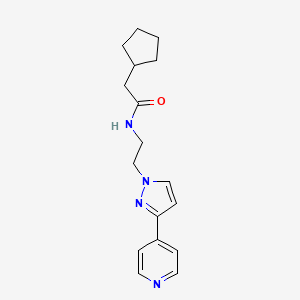
![N-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2383299.png)
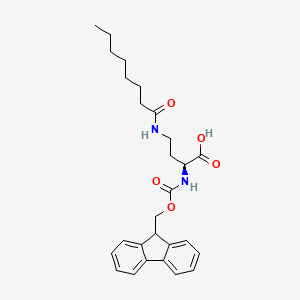
![N-(sec-butyl)-2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2383301.png)
![N-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2383306.png)
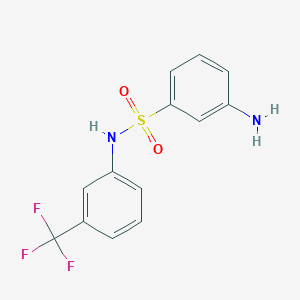

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2383309.png)
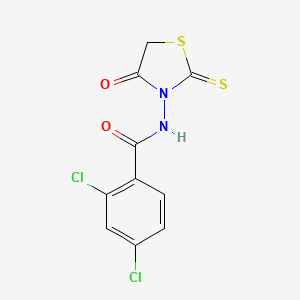
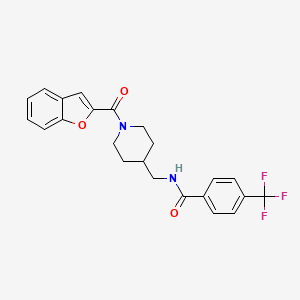
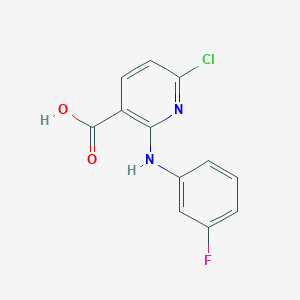
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2383316.png)
![3,4-difluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2383317.png)